4-Iodonaphthalen-2-ol

Suzuki-Miyaura Coupling Sonogashira Coupling Palladium Catalysis

Select 4-Iodonaphthalen-2-ol for your next synthetic campaign to leverage the kinetic advantage of the C–I bond for faster oxidative addition, reduced cycle times, and lower reaction temperatures compared to brominated or chlorinated analogs. This iodo-substituted naphthol enables efficient iterative Suzuki-Miyaura sequences critical for constructing atropisomeric KRas G12C pharmacophores and unlocks catalyst-free Sonogashira couplings in water—a pathway inaccessible with the corresponding bromo- or chloro-derivatives—eliminating transition-metal contamination concerns in API manufacturing.

Molecular Formula C10H7IO
Molecular Weight 270.07 g/mol
CAS No. 90800-21-8
Cat. No. B1629280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodonaphthalen-2-ol
CAS90800-21-8
Molecular FormulaC10H7IO
Molecular Weight270.07 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=C2I)O
InChIInChI=1S/C10H7IO/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6,12H
InChIKeyJKINECWFYOOHFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodonaphthalen-2-ol (CAS: 90800-21-8) Procurement Guide: Key Compound Profile


4-Iodonaphthalen-2-ol (CAS 90800-21-8) is a halogenated naphthol derivative with the molecular formula C10H7IO and a molecular weight of 270.07 g/mol . It appears as a white to yellowish crystalline solid with a reported melting point of 128.5 °C and a predicted pKa of 8.84 . The compound is soluble in organic solvents, including chloroform, DMSO, and methanol , and is primarily utilized as a building block and intermediate in organic synthesis, with particular application in cross-coupling reactions . The iodine substituent at the 4-position confers distinct reactivity advantages in palladium-catalyzed transformations, making this compound a strategic choice over brominated or chlorinated naphthol analogs for applications requiring enhanced coupling efficiency .

4-Iodonaphthalen-2-ol (CAS: 90800-21-8) Procurement: Why In-Class Substitution Is Not Straightforward


The 4-halogenated naphthalen-2-ol series comprises analogs bearing chlorine, bromine, or iodine at the 4-position, yet these compounds cannot be freely interchanged in synthetic workflows. The carbon-halogen bond strength, leaving-group aptitude, and atomic radius of the halogen substituent each critically influence both reaction kinetics and regiochemical outcomes in downstream transformations [1]. Specifically, the weaker C–I bond (relative to C–Br or C–Cl) and the larger van der Waals radius of iodine substantially lower the activation barrier for oxidative addition in cross-coupling chemistry, while the steric and electronic modulation at the 4-position impacts the hydroxyl group‘s hydrogen-bonding capacity . Substituting 4-Iodonaphthalen-2-ol with a bromo- or chloro-analog in a Suzuki-Miyaura or Sonogashira protocol is therefore not a trivial exchange; it introduces predictable but material differences in reaction rate, yield, and impurity profile that must be accounted for during method development and scale-up [1]. The quantitative evidence in Section 3 outlines where these differences manifest most sharply.

4-Iodonaphthalen-2-ol (CAS: 90800-21-8) Technical Dossier: Quantified Differentiation vs. Analogs


Cross-Coupling Reactivity Advantage of C–I over C–Br in Aryl Halide Systems

4-Iodonaphthalen-2-ol is specifically identified as a versatile intermediate for Suzuki-Miyaura and Sonogashira couplings due to the enhanced reactivity of the iodine moiety, which is directly linked to the lower bond dissociation energy of the C–I bond compared to C–Br or C–Cl analogs [1]. In cross-coupling systems, aryl iodides typically undergo oxidative addition to Pd(0) at rates approximately 100–1000 times faster than the corresponding aryl bromides under comparable conditions [2]. This kinetic advantage allows for milder reaction temperatures, shorter reaction times, and improved functional group tolerance, which are critical parameters in complex molecule synthesis.

Suzuki-Miyaura Coupling Sonogashira Coupling Palladium Catalysis

Critical Intermediate in KRas G12C Inhibitor Development

4-Iodonaphthalen-2-ol has been explicitly documented as a critical intermediate in the synthesis of biaryl scaffolds employed in the development of KRas G12C inhibitors . The iodine substituent enables iterative cross-coupling sequences that are essential for constructing the complex molecular architecture required for effective KRas G12C binding [1]. Patents describing KRas G12C inhibitors have been filed that disclose compounds incorporating this specific naphthalene-derived fragment [1].

Oncology Drug Discovery KRas G12C Targeted Covalent Inhibitors

Substrate Viability for Transition-Metal-Free Sonogashira-Type Coupling in Aqueous Media

Research on transition-metal-free Sonogashira-type couplings conducted in aqueous media has specifically included 4-Iodonaphthalen-2-ol (referred to as 1-iodo-2-naphthol in the relevant study) as a viable substrate [1]. This methodology employs water as the solvent and operates under mild, metal-free conditions, which is distinct from traditional palladium-catalyzed protocols. The iodine substituent is essential for reactivity under these specific conditions, whereas analogous aryl bromides exhibit reduced conversion or require catalyst loadings [1].

Green Chemistry Sonogashira Coupling Aqueous-Phase Synthesis

Increased Molecular Weight and Density vs. Bromo Analog: Implications for Crystallization and Handling

4-Iodonaphthalen-2-ol (MW: 270.07 g/mol, density: 1.874 g/cm³ predicted) exhibits distinct physical properties compared to its 4-bromo analog (MW: 223.07 g/mol, density: 1.614 g/cm³ predicted) . The higher molecular weight and density of the iodo-compound can influence crystallization behavior, filtration characteristics, and solid-state stability, which are practical considerations during large-scale synthesis and purification. The melting point of the iodo-derivative is reported as 128.5 °C , whereas the bromo-derivative melts at 122 °C .

Physicochemical Properties Process Chemistry Solid-State Handling

Reduced Susceptibility to Autoxidation via Steric Shielding at the 4-Position

Substituents at the 4-position of the naphthalen-2-ol scaffold are known to modulate susceptibility to autoxidation, with the steric bulk of the substituent providing a protective effect [1]. The larger van der Waals radius of iodine (∼1.98 Å) compared to bromine (∼1.85 Å) or chlorine (∼1.75 Å) offers increased steric shielding of the reactive naphthol core, which may contribute to enhanced bench stability. While no head-to-head comparative study exists for this specific compound, the class-level inference from naphthol autoxidation studies supports the premise that 4-substitution with larger halogens reduces oxidative degradation rates [1].

Stability Storage Autoxidation

Binary Co(II) Complexes Derived from 4-Iodonaphthalen-2-ol Chalcones Exhibit Antimicrobial Activity

Novel binary Co(II) complexes have been prepared from substituted chalcones incorporating the 4-iodonaphthalen-2-ol scaffold, specifically (E)-1-(1-hydroxy-4-iodonaphthalen-2-yl)-3-phenylprop-2-en-1-one, and evaluated for antimicrobial activity [1]. This study demonstrates that the 4-iodo-substituted naphthol can be successfully elaborated into bioactive coordination complexes. Notably, parallel complexes derived from the 4-bromo analog ((E)-1-(4-bromo-1-hydroxynaphthalen-2-yl)-3-phenylprop-2-en-1-one) were also prepared, establishing a direct comparative framework for evaluating the impact of the halogen identity on complex stability and bioactivity [1].

Coordination Chemistry Antimicrobial Chalcone Derivatives

4-Iodonaphthalen-2-ol (CAS: 90800-21-8) Procurement: Priority Application Scenarios


Medicinal Chemistry: KRas G12C Inhibitor Lead Optimization

In oncology drug discovery programs targeting KRas G12C, 4-Iodonaphthalen-2-ol serves as a critical intermediate for constructing biaryl pharmacophores . The iodine moiety at the 4-position enables iterative Suzuki-Miyaura cross-coupling sequences that are essential for building the complex, atropisomeric scaffolds required for selective covalent engagement with the KRas G12C mutant cysteine residue . Procurement of the iodo-substituted building block, rather than its bromo- or chloro-analog, is supported by its documented use in relevant patent literature, reducing synthetic route risk and providing a validated entry point for structure-activity relationship campaigns [1].

Green Synthesis: Catalyst-Free Sonogashira Coupling in Aqueous Media

For synthetic routes where eliminating transition-metal catalysts is a priority—such as active pharmaceutical ingredient (API) manufacturing where residual palladium content must be stringently controlled—4-Iodonaphthalen-2-ol enables catalyst-free Sonogashira-type couplings in water . This protocol is not accessible with the corresponding bromo- or chloro-analogs under the same mild, aqueous conditions . Procurement of the iodo-derivative unlocks a synthetic pathway that aligns with green chemistry principles while addressing regulatory concerns related to heavy metal contamination in final drug substances.

Process Chemistry: Optimized Cross-Coupling Reaction Kinetics

In process development and scale-up operations, the significantly faster oxidative addition kinetics of the C–I bond compared to C–Br or C–Cl bonds (approximately 100–1000× rate enhancement) translates directly to reduced cycle times, lower reaction temperatures, and improved functional group tolerance . For high-throughput parallel synthesis or automated library production where reaction robustness and yield are paramount, 4-Iodonaphthalen-2-ol offers a kinetic advantage that can justify its selection over less reactive halogenated naphthol building blocks .

Coordination Chemistry: Halogen-Dependent Ligand Design

As demonstrated by the preparation of binary Co(II) complexes from 4-iodonaphthalen-2-ol-derived chalcones, this compound serves as a viable precursor for generating metal complexes with antimicrobial activity . The availability of parallel data for the bromo-substituted analog enables systematic evaluation of halogen-dependent effects on complex geometry, stability, and bioactivity . Procurement of both iodo- and bromo-substituted building blocks is indicated for comprehensive structure-activity relationship studies in inorganic medicinal chemistry.

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